1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
CAS No.: 1705982-22-4
Cat. No.: VC5362048
Molecular Formula: C17H20N8O2
Molecular Weight: 368.401
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705982-22-4 |
|---|---|
| Molecular Formula | C17H20N8O2 |
| Molecular Weight | 368.401 |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C17H20N8O2/c1-12-14(13(2)27-22-12)7-17(26)24-5-3-23(4-6-24)15-8-16(20-10-19-15)25-11-18-9-21-25/h8-11H,3-7H2,1-2H3 |
| Standard InChI Key | QFGNDMUUNGSALK-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems:
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Pyrimidine-Triazole Core: A pyrimidine ring substituted at position 4 with a piperazine group and at position 6 with a 1,2,4-triazole moiety. The triazole group, a five-membered ring with three nitrogen atoms, enhances hydrogen-bonding capacity and metabolic stability .
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Piperazine Linker: A six-membered diamine ring connecting the pyrimidine core to the ethanone group. Piperazine derivatives are widely utilized in drug design for their conformational flexibility and solubility-enhancing properties .
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3,5-Dimethylisoxazole-Ethanone Terminal Group: An isoxazole ring substituted with methyl groups at positions 3 and 5, linked via an ethanone spacer. Isoxazoles contribute to lipophilicity and are associated with anti-inflammatory and antimicrobial activities .
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₈O₂ |
| Molecular Weight | 368.401 g/mol |
| IUPAC Name | 2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
| LogP (Predicted) | ~2.1 (estimated) |
| Solubility | Not experimentally determined |
The compound’s moderate molecular weight (368.4 g/mol) and balanced logP suggest favorable drug-likeness per Lipinski’s rules, though the lack of solubility data poses challenges for formulation .
Synthetic Pathways and Optimization
Proposed Synthesis Strategy
While explicit details for this compound’s synthesis are unavailable, plausible routes can be inferred from analogous piperazinyl-pyrimidine derivatives :
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Pyrimidine Functionalization:
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Piperazine-Ethanone Coupling:
Challenges in Synthesis
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Regioselectivity: Ensuring triazole substitution at pyrimidine position 6 requires careful control of reaction conditions.
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Purification: Multi-step syntheses often necessitate chromatography or recrystallization to achieve >95% purity .
| Compound | Target | IC₅₀ (nM) | logD | Reference |
|---|---|---|---|---|
| Target Compound | Undetermined | – | ~2.1 | |
| AKOS025100025 | RORC2 | 12.8 | 2.9 | |
| EVT-271418 | IL-17 Inhibition | 21 | 3.8 |
The lower logD of analogues like AKOS025100025 (2.9 vs. ~2.1) correlates with improved lipophilic efficiency, suggesting that substituting the isoxazole group with polar moieties could enhance the target compound’s bioavailability .
Future Directions and Applications
Lead Optimization Priorities
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Solubility Enhancement: Introducing ionizable groups (e.g., sulfonamides) or formulating as prodrugs.
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Target Identification: High-throughput screening against kinase and GPCR panels.
Therapeutic Areas of Interest
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